2-Chloroethyl-sec-butyl sulfide

Description

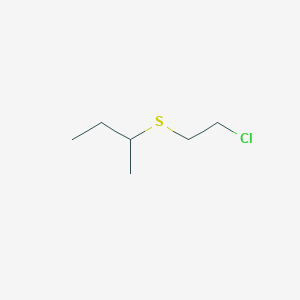

2-Chloroethyl-sec-butyl sulfide is an organosulfur compound characterized by a sulfide group (S) bonded to a 2-chloroethyl moiety (Cl-CH₂-CH₂-) and a sec-butyl group (CH(CH₂)CH₂CH₃). Based on analogous compounds in the evidence, its molecular formula is inferred as C₆H₁₂ClS, with a molecular weight of approximately 152.68 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, S=32.07). The presence of both a chloroethyl group and a branched sec-butyl substituent suggests unique reactivity and physical properties influenced by steric and electronic effects .

Properties

CAS No. |

20818-34-2 |

|---|---|

Molecular Formula |

C6H13ClS |

Molecular Weight |

152.69 g/mol |

IUPAC Name |

2-(2-chloroethylsulfanyl)butane |

InChI |

InChI=1S/C6H13ClS/c1-3-6(2)8-5-4-7/h6H,3-5H2,1-2H3 |

InChI Key |

SZWKDLZVWXCJGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroethyl-sec-butyl sulfide typically involves the reaction of 2-chloroethanol with sec-butyl mercaptan in the presence of a strong acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, with stringent safety measures due to the toxic nature of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl-sec-butyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thioethers.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thioethers.

Substitution: Various substituted thioethers depending on the nucleophile used.

Scientific Research Applications

2-Chloroethyl-sec-butyl sulfide has several scientific research applications:

Chemistry: Used as a model compound to study the reactivity of sulfur mustards.

Biology: Investigated for its effects on cellular structures and functions.

Medicine: Studied for its potential use in targeted cancer therapies due to its ability to alkylate DNA.

Industry: Used in the development of protective materials and decontamination agents.

Mechanism of Action

The mechanism of action of 2-Chloroethyl-sec-butyl sulfide involves the alkylation of cellular macromolecules, particularly DNA. The compound forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks. This results in the disruption of cellular processes and ultimately cell death. The primary molecular targets are the guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloroethyl 4-Chlorophenyl Sulfide (CAS 14366-73-5)

- Molecular Weight : 207.12 g/mol .

- Structure : Features a 4-chlorophenyl group instead of sec-butyl.

- Key Differences :

- The aromatic phenyl group enhances stability due to resonance but increases molecular weight compared to the aliphatic sec-butyl group.

- Higher melting/boiling points are expected due to stronger intermolecular forces (e.g., π-π interactions) absent in 2-chloroethyl-sec-butyl sulfide.

- The chlorine substituent on the phenyl ring may increase electrophilicity, altering reactivity in nucleophilic substitution reactions .

Benzyl 2-Chloroethyl Sulfide

- Structure : Replaces sec-butyl with a benzyl (C₆H₅CH₂-) group .

- Lower solubility in polar solvents due to the hydrophobic benzyl moiety. Higher toxicity risks are associated with aromatic sulfides in some industrial applications .

sec-Butyl Isopropyl Sulfide

Data Table: Comparative Analysis of Sulfide Derivatives

Research Findings and Functional Group Impacts

- Hydrolysis Behavior : Carbonyl sulfide (COS) hydrolyzes to H₂S and CO₂ in aqueous environments . While this compound lacks a carbonyl group, its chloroethyl moiety may undergo hydrolysis under alkaline conditions, releasing HCl and forming thiol derivatives. This contrasts with aromatic sulfides (e.g., benzyl derivatives), where hydrolysis is slower due to steric hindrance .

- Toxicity and Safety : sec-Butyl acetate () highlights the role of branched alkyl groups in volatility and exposure risks. For this compound, the chloroethyl group may introduce neurotoxic or vesicant properties, akin to sulfur mustard analogs, though specific data are absent in the evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.